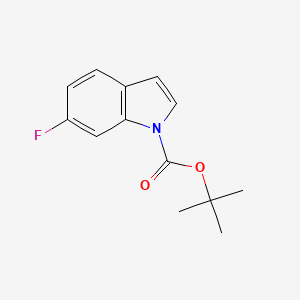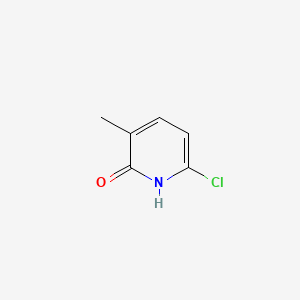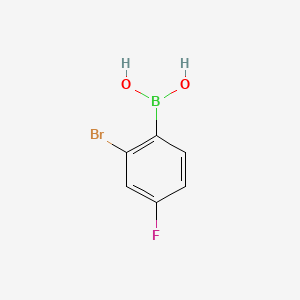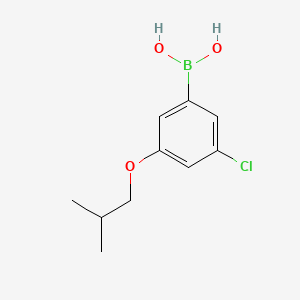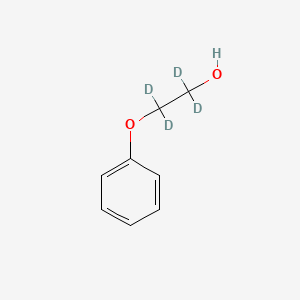
2-Phenoxyethyl-1,1,2,2-d4 alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxyethyl-1,1,2,2-d4 alcohol is an isotopically labeled variant of phenoxyethanol, a common preservative and disinfectant used in the pharmaceutical and cosmetic industries. The compound has the molecular formula C8H6D4O2 and a molecular weight of 142.19 g/mol . It is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the ethyl group, making it useful for various research applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl-1,1,2,2-d4 alcohol typically involves the reaction of phenol with ethylene oxide in the presence of a deuterium source. The reaction is carried out under controlled conditions of temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling. The final product is purified through distillation or crystallization to obtain a high-purity compound suitable for research and industrial applications .
化学反应分析
Types of Reactions: 2-Phenoxyethyl-1,1,2,2-d4 alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into phenoxyethylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides and halides are employed under basic conditions.
Major Products Formed:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethylamine derivatives.
Substitution: Various ether derivatives.
科学研究应用
2-Phenoxyethyl-1,1,2,2-d4 alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of new materials and as a standard in analytical chemistry.
作用机制
The mechanism of action of 2-Phenoxyethyl-1,1,2,2-d4 alcohol is similar to that of phenoxyethanol. It acts as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis and death. The presence of deuterium atoms does not significantly alter its antimicrobial properties but makes it useful for tracing and studying metabolic pathways .
相似化合物的比较
Phenoxyethanol: The non-deuterated form, commonly used as a preservative.
2-Phenoxyethylamine: A derivative used in organic synthesis.
Phenoxyacetic acid: An oxidation product used in herbicides.
Uniqueness: 2-Phenoxyethyl-1,1,2,2-d4 alcohol is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracing and studying metabolic pathways are essential. The deuterium atoms provide a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise and accurate analysis .
属性
IUPAC Name |
1,1,2,2-tetradeuterio-2-phenoxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWFXQBSFUVSP-KXGHAPEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)
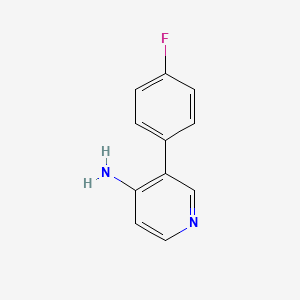

![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)

